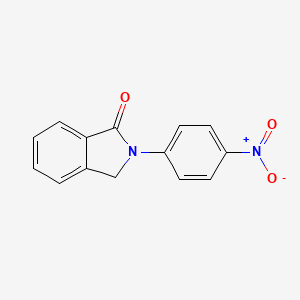

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one

Description

2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is a nitro-substituted isoindolinone derivative characterized by a bicyclic structure comprising a fused benzene and lactam ring. The 4-nitrophenyl group at the 2-position introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological activity. Isoindolinones are versatile scaffolds in medicinal chemistry due to their conformational rigidity and ability to interact with diverse biological targets.

Properties

IUPAC Name |

2-(4-nitrophenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPNWTLLRQHJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326501 | |

| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-74-5 | |

| Record name | NSC529364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-nitrobenzaldehyde with phthalimide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the isoindolone ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like amines or thiols.

Oxidation: The isoindolone ring can be oxidized under specific conditions to form corresponding oxo derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 2-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxo derivatives of the isoindolone ring.

Scientific Research Applications

2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindolone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of isoindolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one and structurally related analogs:

Structural and Functional Group Variations

Key Comparative Insights

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances electrophilicity compared to analogs like roluperidone (4-fluorophenyl) or the 2-methoxyphenyl-piperazine derivative . This may reduce metabolic stability but improve interactions with targets requiring electron-deficient aromatic systems.

- Biological Target Specificity: Piperazine-containing analogs (e.g., ) exhibit serotonin receptor affinity due to the basic nitrogen in piperazine, enabling ionic interactions with receptors . Dihydroxy-substituted isoindolinones () act as metal-chelating inhibitors of HIV integrase, leveraging hydroxyl groups for Mg²⁺/Mn²⁺ coordination . Chiral hydroxy-indolyl derivatives () show enantiomer-specific KRAS inhibition, highlighting the importance of stereochemistry in drug design .

- Positional Isomerism : The 3-nitrophenyl analog () may exhibit altered solubility and binding kinetics compared to the 4-nitro derivative due to steric and electronic differences .

Pharmacological Data (Qualitative)

- 5-HT1A Receptor Affinity : The piperazine-ethyl analog () demonstrates sub-micromolar binding affinity, though exact IC₅₀ values are unspecified .

- Antiviral Activity : The 6,7-dihydroxy derivative () inhibits HIV-1 integrase with selectivity for strand-transfer over 3'-processing reactions, a critical feature for reducing off-target effects .

- Antipsychotic Efficacy: Roluperidone () advanced to clinical trials, validating isoindolinones as CNS-active scaffolds .

Biological Activity

The molecular formula of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is , with a molecular weight of approximately 254.24 g/mol. Key physical properties include:

- Density : 1.396 g/cm³

- Boiling Point : 481.2 °C at 760 mmHg

- Flash Point : 244.8 °C

- LogP : 3.343 (indicative of moderate lipophilicity) .

While specific studies on the mechanisms of action for this compound are scarce, compounds in the isoindolinone class typically exhibit a range of biological activities:

- Anticancer Properties : Isoindolinones have been studied for their ability to inhibit various cancer cell lines. The presence of the nitro group may enhance their reactivity and interaction with biological targets.

- Antimicrobial Activity : Some derivatives of isoindolinones have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

- Enzyme Inhibition : Compounds similar to isoindolinones have been investigated as inhibitors for various enzymes relevant in cancer and infectious diseases .

Case Studies and Research Findings

Several studies have explored related compounds or derivatives that provide insights into the potential biological activities of this compound:

Safety and Handling

Due to the presence of the nitro group, caution is advised when handling this compound as nitro compounds can be sensitive under certain conditions. There is currently no specific safety data available for this compound; however, general laboratory safety protocols should be followed .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoindolinone derivatives typically involves cyclization or substitution reactions. For example, (aza)isoindolinones can be synthesized via nucleophilic addition to phthalimide derivatives. A representative protocol includes:

- Reagents : Phthalimide, ethynyltrimethylsilane, n-butyllithium, and dry tetrahydrofuran (THF) .

- Conditions : Reactions are conducted under inert atmosphere at low temperatures (−78°C to room temperature) to control regioselectivity. Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) can introduce functional groups like triazoles .

Q. Optimization Strategies :

- Solvent selection : THF or methanol improves solubility of intermediates.

- Catalyst tuning : Copper(II) sulfate/sodium ascorbate enhances reaction efficiency in click chemistry .

| Reagent | Role | Molar Ratio |

|---|---|---|

| Phthalimide | Core scaffold | 1.0 eq |

| Ethynyltrimethylsilane | Alkyne source | 2.0 eq |

| n-BuLi | Base | 2.0 eq |

Q. What spectroscopic and crystallographic techniques are critical for characterizing 2-(4-nitrophenyl)-isoindolinone derivatives?

Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The 4-nitrophenyl group shows distinct aromatic proton splitting (δ 7.5–8.5 ppm) and nitro group deshielding effects .

- X-ray Crystallography : Resolves molecular conformation. For example, the isoindolinone nitrogen’s sp-hybridization (bond angles ~359.1°) and π-interactions with aromatic substituents can be visualized .

| Structural Feature | X-ray Data |

|---|---|

| N1–C2 bond length | 1.376(3) Å (shorter vs. non-π-interacting analogs) |

| Dihedral angle (isoindolinone-phenyl) | 9.4(1)° (near coplanar) |

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence enzyme inhibition mechanisms, particularly in metalloenzyme systems?

Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding to metal cofactors in enzymes. For example:

- HIV-1 Integrase Inhibition : Bis-salicylhydrazides with dihydroxybenzoyl groups chelate Mg/Mn. The nitro group may stabilize transition states during strand-transfer reactions .

- Cofactor Dependence : Test inhibition under Mg vs. Mn. Selectivity for strand transfer over 3'-processing can be quantified via IC ratios .

| Cofactor | Inhibition Efficiency (IC) | Selectivity (Strand Transfer/3'-Processing) |

|---|---|---|

| Mg | 2.5 µM | 12:1 |

| Mn | 0.8 µM | 3:1 |

Q. How can structure-activity relationship (SAR) studies guide the design of isoindolinone derivatives with enhanced bioactivity?

Methodological Answer :

- Substituent Variation : Replace the 4-nitrophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky groups (e.g., tert-butyl) to modulate steric/electronic effects .

- Biological Assays : Screen analogs in enzyme inhibition (e.g., InhA or HIV integrase) and cell-based antiviral models. For example, JTE-7-31 (a dihydroxy-substituted analog) shows improved potency due to enhanced metal chelation .

Q. Key SAR Findings :

Q. What computational strategies are effective for modeling isoindolinone-protein interactions?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses. The 4-nitrophenyl group often occupies hydrophobic pockets near catalytic metal ions .

- Molecular Dynamics (MD) : Simulate π-π stacking between the nitro group and aromatic residues (e.g., Tyr212 in HIV integrase) .

| Parameter | Value |

|---|---|

| Binding free energy (ΔG) | −9.2 kcal/mol (HIV integrase) |

| Key interaction | N1–Mg distance: 2.1 Å |

Q. How do conformational constraints in isoindolinone derivatives affect their pharmacological profiles?

Methodological Answer :

- Rigid Scaffolds : Incorporate fused rings (e.g., 2,3-dihydro-1H-isoindol-1-one) to reduce entropy loss upon binding. This improves target affinity but may limit bioavailability .

- Crystal Structure Insights : Coplanar alignment of the 4-nitrophenyl group with the isoindolinone core maximizes π-interactions, as seen in X-ray data (dihedral angle: 9.4°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.